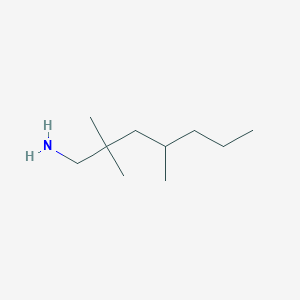
2,2,4-Trimethylheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethylheptan-1-amine is an organic compound with the molecular formula C10H23N It is a branched-chain amine, characterized by the presence of three methyl groups attached to the heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with suitable alkyl halides. For instance, the reaction of 2,2,4-Trimethylheptan-1-ol with ammonia in the presence of a dehydrating agent can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes often use catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the maximum production of the desired amine.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while substitution reactions can produce various substituted amines.
Aplicaciones Científicas De Investigación
2,2,4-Trimethylheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethylheptan-1-amine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical pathways. It may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylpentane: A structurally similar compound with different chemical properties.
Heptane derivatives: Other heptane-based amines with varying degrees of methyl substitution.
Uniqueness
2,2,4-Trimethylheptan-1-amine is unique due to its specific branching and the presence of three methyl groups, which influence its reactivity and interactions. This structural uniqueness makes it valuable in specific synthetic and industrial applications .
Propiedades
Fórmula molecular |
C10H23N |
|---|---|
Peso molecular |
157.30 g/mol |
Nombre IUPAC |
2,2,4-trimethylheptan-1-amine |
InChI |
InChI=1S/C10H23N/c1-5-6-9(2)7-10(3,4)8-11/h9H,5-8,11H2,1-4H3 |
Clave InChI |
BQIMFCCBHFSHGY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(C)(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















